Phosphonic acid, (difluoro-2-naphthalenylmethyl)-
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Overview
Description
Phosphonic acid, (difluoro-2-naphthalenylmethyl)- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy with the phosphate moiety, which makes it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acids can be synthesized through several methods, including:
Dealkylation of Dialkyl Phosphonates: This method involves the use of acidic conditions (e.g., hydrochloric acid) or the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis.
Direct Methods: These methods utilize phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond.
Industrial Production Methods: Industrial production often employs the McKenna procedure due to its convenience, high yields, mild conditions, and chemoselectivity. Microwave irradiation can be used to accelerate the silyldealkylation process, enhancing the efficiency of the McKenna method .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, (difluoro-2-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
Phosphonic acid, (difluoro-2-naphthalenylmethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of phosphonic acid, (difluoro-2-naphthalenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
[Difluoro(pyridinyl)methyl]phosphonates: These compounds share structural similarities with phosphonic acid, (difluoro-2-naphthalenylmethyl)- and exhibit similar chemical properties.
Phosphoric Acid Derivatives: Compounds like phosphoric acid and its derivatives also share structural features with phosphonic acids but differ in their chemical reactivity and applications.
Uniqueness: Phosphonic acid, (difluoro-2-naphthalenylmethyl)- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its difluoro-2-naphthalenylmethyl group enhances its stability and makes it suitable for specialized applications in various fields .
Properties
CAS No. |
143647-78-3 |
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Molecular Formula |
C11H9F2O3P |
Molecular Weight |
258.16 g/mol |
IUPAC Name |
[difluoro(naphthalen-2-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C11H9F2O3P/c12-11(13,17(14,15)16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,14,15,16) |
InChI Key |
XJGUKDJAOUXADK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(F)(F)P(=O)(O)O |
Origin of Product |
United States |
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